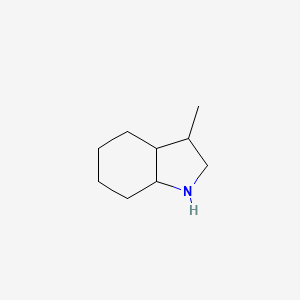

3-methyl-octahydro-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-octahydro-1H-indole is a heterocyclic organic compound with the molecular formula C9H17N. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are present in various alkaloids, which are compounds often derived from plants and used for medicinal purposes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-octahydro-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting materials would include a suitable methyl-substituted cyclohexanone and phenylhydrazine .

Industrial Production Methods

Industrial production methods for indole derivatives often involve catalytic processes and optimized reaction conditions to ensure high yields and purity. These methods may include the use of metal catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Hydrogenation/Dehydrogenation Thermodynamics

The compound participates in reversible hydrogenation/dehydrogenation cycles, critical for liquid organic hydrogen carrier (LOHC) applications. Key findings include:

-

Reaction Enthalpy : Dehydrogenation of octahydro-1-methyl-indole releases hydrogen with a standard enthalpy of ΔH∘=+55.6kJ⋅mol(H2)−1 in the liquid phase .

-

Equilibrium Analysis : Experimental equilibrium constants were determined across temperatures (150–300°C) and pressures (1–50 bar), confirming the feasibility of repeated H₂ storage and release .

-

Methylation Effects : Methyl substitution enhances stability compared to unsubstituted indole systems, reducing decomposition during cycling .

| Property | Octahydro-1-methyl-indole | Octahydro-indole |

|---|---|---|

| ΔH° (kJ·mol(H₂)⁻¹) | +55.6 | Similar |

| Decomposition Resistance | High | Moderate |

Oxidation Reactions

Controlled oxidation modifies the indole core, yielding functionalized derivatives:

-

Dehydrogenation as Oxidation : Under catalytic conditions, the compound releases H₂, reverting to aromatic indole structures. This process is thermally driven and reversible .

-

Oxindole Formation : Strong oxidizing agents (e.g., KMnO₄) convert the indole ring to oxindole derivatives, though specific studies on methylated variants are inferred from analogous systems .

Electrophilic Substitution

Microflow reactor technology enables precise control over reactive intermediates, mitigating side reactions:

-

Electrophile Generation : Rapid generation of (1H-indol-3-yl)methyl electrophiles (0.02 s at 25°C) prevents dimerization, enabling efficient nucleophilic substitution .

-

Reagents and Conditions :

| Reaction Type | Reagents/Conditions | Products | Yield (%) |

|---|---|---|---|

| Bromination | PBr₃, microflow (25°C, 0.02 s) | (1H-indol-3-yl)methyl Br | >90 |

| Nucleophilic Substitution | R-OH/R-SH/R-NH₂, 25°C | Functionalized indoles | 85–95 |

Reduction Reactions

Hydrogenation is the primary reduction pathway, with applications in H₂ storage:

-

Catalytic Hydrogenation : Pt/Al₂O₃ catalysts facilitate full hydrogenation to octahydro-1-methyl-indole under 50 bar H₂ at 200°C .

-

Thermodynamic Control : Equilibrium favors hydrogenation at lower temperatures (<200°C), while dehydrogenation dominates above 250°C .

Mechanistic Insights

-

Dehydrogenation Pathway : Proceeds via a stepwise mechanism involving dihydroindole intermediates, validated by quantum chemical calculations .

-

Electrophilic Activation : Phosphorus intermediates (e.g., ROPBr₂) rapidly eliminate electrophilic species, enabling substitution before side reactions occur .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Synthesis

3-Methyl-octahydro-1H-indole serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to the development of novel compounds with desirable properties. For example, it can be utilized in the Fischer indole synthesis, where it reacts with phenylhydrazine to form various substituted indoles.

Reactivity and Derivative Formation

The compound can undergo several chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions yield various derivatives such as oxindoles and tetrahydroindoles, which have distinct biological activities. The reactivity of this compound makes it a valuable intermediate in organic synthesis.

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Oxidation | Oxindoles | Potassium permanganate |

| Reduction | Tetrahydroindoles | Lithium aluminum hydride |

| Electrophilic Substitution | Substituted indoles | Halogens, nitrating agents |

Biological Applications

Pharmacological Potential

Research indicates that indole derivatives, including this compound, exhibit a wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, and antimicrobial properties. The compound's ability to interact with various biological receptors suggests its potential use in drug development targeting diseases such as cancer and infections.

Case Study: Antiviral Activity

A study assessing the antiviral activity of indole derivatives demonstrated that compounds similar to this compound could significantly reduce the infectivity of viruses like influenza. This highlights its potential as a therapeutic agent in antiviral treatments .

Industrial Applications

Use in Dyes and Fragrances

Beyond its pharmaceutical applications, this compound is also utilized in the production of dyes and fragrances. The compound's unique chemical structure allows it to impart specific colors and scents in industrial products.

Sustainability Considerations

The synthesis of this compound can be optimized for sustainability by employing greener chemistry practices. This includes using renewable resources and minimizing waste during production processes, which is increasingly important in modern industrial applications.

Mécanisme D'action

The mechanism of action of 3-methyl-octahydro-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system can participate in various binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole: The parent compound of 3-methyl-octahydro-1H-indole, known for its wide range of biological activities.

Tetrahydroindole: A reduced form of indole with similar chemical properties.

Oxindole: An oxidized derivative of indole with distinct biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the octahydro ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Activité Biologique

3-Methyl-octahydro-1H-indole is a bicyclic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is derived from indole, a well-known structure in organic chemistry that serves as a core for many biologically active compounds. The methyl group at the third position alters its interaction profile with biological targets, enhancing its potential therapeutic effects.

1. Antimicrobial Activity

Research has demonstrated that derivatives of octahydroindole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

2. Cytotoxic Effects

Several studies have investigated the cytotoxic effects of this compound on cancer cell lines. The compound has shown promising results in inducing apoptosis in human cancer cells, which could be attributed to its ability to modulate key signaling pathways involved in cell survival and death .

3. Neuroprotective Properties

The neuroprotective effects of indole derivatives have been well-documented. This compound may exhibit similar properties by acting as an antioxidant and reducing oxidative stress in neuronal cells. This activity could make it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The biological activity of this compound is largely influenced by its interaction with various biological targets:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, which could explain its neuroprotective effects.

- Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes related to growth and apoptosis.

- Gene Expression : Some studies indicate that this compound can modulate gene expression related to inflammatory responses and cell cycle regulation.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the efficacy and safety profile of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus. |

| Study B | Cytotoxicity | Induced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |

| Study C | Neuroprotection | Showed reduced oxidative stress markers in neuronal cultures treated with the compound. |

Propriétés

IUPAC Name |

3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-7-6-10-9-5-3-2-4-8(7)9/h7-10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJGZUQXRFHPQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2C1CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.